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3-(3-Amino-2-methylpropyl)oxazolidin-2-one

Cat. No.: B13561009
M. Wt: 158.20 g/mol
InChI Key: GWUQWDZECCQMCD-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Oxazolidin-2-one Core in Advanced Organic Synthesis and Bioactive Molecules

The oxazolidin-2-one ring system, a five-membered heterocycle containing both nitrogen and oxygen, has a rich history in chemical science. First reported in the late 19th century, its synthetic utility blossomed with the advent of asymmetric synthesis. nih.gov The chiral variants of oxazolidin-2-ones, famously known as Evans auxiliaries, revolutionized the ability of chemists to control stereochemistry in carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. researchgate.net This stereodirecting ability made them indispensable tools in the total synthesis of complex natural products. nih.gov

Beyond their role as synthetic auxiliaries, oxazolidin-2-ones have emerged as a privileged scaffold in medicinal chemistry. researchgate.nethpc-standards.com This is exemplified by the discovery and success of linezolid (B1675486), the first member of the oxazolidinone class of antibiotics approved for clinical use. nih.govresearchgate.net Linezolid's unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, made it a critical weapon against multidrug-resistant Gram-positive bacteria. researchgate.net The success of linezolid spurred extensive research into other oxazolidinone-containing compounds, revealing a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netchemicalbook.com The structural rigidity and synthetic tractability of the oxazolidin-2-one core allow for the precise spatial arrangement of substituents, making it an ideal framework for designing targeted therapeutic agents. researchgate.net

Strategic Importance of 3-(3-Amino-2-methylpropyl)oxazolidin-2-one as a Subject of Contemporary Chemical Research

While the broader class of oxazolidinones is well-documented, specific derivatives such as this compound represent frontiers of contemporary chemical investigation. The strategic importance of this particular molecule lies in the unique combination of its structural features. The oxazolidin-2-one core provides a stable, biocompatible anchor. The N-alkylation with a 3-amino-2-methylpropyl side chain introduces several key elements:

A Primary Amino Group: This functional handle is crucial for forming salts, introducing further modifications, or acting as a key interaction point with biological targets.

A Potential Chiral Center: The methyl group on the propyl chain introduces a stereocenter, meaning the compound can exist as different stereoisomers. Investigating the synthesis and activity of individual enantiomers is a common strategy in drug discovery to identify the more potent and safer candidate.

This combination of features makes this compound a valuable building block for constructing more complex molecules and a target of interest for screening in various biological assays.

Scope and Objectives of Academic Research on this compound

Despite its strategic potential, publicly available academic research focusing specifically on this compound is notably limited. Extensive searches of the scientific literature and chemical databases did not yield dedicated studies detailing its synthesis, properties, or applications. The compound is listed in chemical supplier catalogs, sometimes as a trifluoroacetic acid salt, indicating its availability for research purposes, but peer-reviewed publications centered on this molecule are not readily found.

Therefore, the current scope of academic research appears to be nascent. The objectives for future research on this compound would logically include:

Development of Efficient and Stereoselective Synthetic Routes: Establishing methods to produce this compound in high yield and with control over its stereochemistry would be a fundamental first step.

Thorough Physicochemical Characterization: Detailed analysis of its structural and electronic properties through techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of its Utility as a Synthetic Intermediate: Investigating its reactivity and potential as a precursor for the synthesis of novel libraries of compounds, particularly for pharmaceutical screening.

Investigation of Biological Activity: Screening the compound and its derivatives against a variety of biological targets to uncover potential therapeutic applications, drawing inspiration from the known activities of other N-substituted oxazolidinones.

The absence of detailed research findings precludes the inclusion of data tables and specific experimental results in this article. The compound remains an intriguing but largely unexplored entity within the vast field of oxazolidinone chemistry, representing an open area for future scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O2 B13561009 3-(3-Amino-2-methylpropyl)oxazolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H14N2O2/c1-6(4-8)5-9-2-3-11-7(9)10/h6H,2-5,8H2,1H3

InChI Key

GWUQWDZECCQMCD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CN1CCOC1=O

Origin of Product

United States

Synthetic Methodologies for 3 3 Amino 2 Methylpropyl Oxazolidin 2 One and Its Precursors

Retrosynthetic Analysis and Rational Design of Novel Synthetic Routes

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3-(3-amino-2-methylpropyl)oxazolidin-2-one, two primary retrosynthetic disconnections can be envisioned.

Route A: N-Alkylation Strategy

The most direct approach involves a disconnection at the N3-C1' bond, which links the oxazolidinone ring to the side chain. This leads to two key synthons: the oxazolidin-2-one anion and a 3-carbon electrophile equivalent, such as a suitably protected 1-halo-2-methyl-3-aminopropane. This strategy is advantageous as it allows for the late-stage introduction of the side chain onto a pre-formed oxazolidinone ring.

Route B: Ring Formation Strategy

An alternative disconnection breaks the C-O and N-C bonds of the oxazolidinone ring. This approach starts from the chiral side chain, 2-methyl-1,3-propanediamine. This diamine could be selectively mono-functionalized with a 2-hydroxyethyl group to form a precursor amino alcohol. Subsequent cyclization with a carbonylating agent, such as diethyl carbonate or a phosgene (B1210022) equivalent, would then form the desired oxazolidinone ring. This route integrates the side chain from the beginning of the synthesis.

These retrosynthetic pathways form the basis for designing practical and efficient synthetic routes, with the choice of strategy often depending on the availability of starting materials and the desired control over stereochemistry.

Development of Stereoselective Synthetic Pathways to Chiral this compound

The stereocenter at the C2 position of the methylpropyl side chain necessitates stereoselective synthetic methods to produce an enantiomerically pure final product.

Asymmetric Catalysis in the Enantioselective Synthesis of Key Intermediates

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. For the synthesis of the chiral side chain precursor, a chiral 1,3-amino alcohol, several catalytic methods can be proposed. For instance, copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines can yield chiral γ-amino alcohols with high enantiomeric excess. acs.orgnih.gov These intermediates can then be further elaborated into the required 3-amino-2-methylpropyl fragment. Another approach could involve the asymmetric reduction of a suitable prochiral ketone or imine to set the stereocenter of a precursor molecule.

Chiral Auxiliary Approaches for Diastereoselective Control

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The Evans' oxazolidinone auxiliaries are particularly effective for stereoselective alkylation reactions. rsc.orgnbinno.com

A plausible route using a chiral auxiliary could involve the acylation of an Evans' auxiliary with propionyl chloride. The resulting N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary would yield a chiral carboxylic acid. This acid can be converted through standard functional group transformations (e.g., Curtius rearrangement or reduction followed by amination) to furnish the chiral 3-amino-2-methylpropyl side chain with a well-defined stereochemistry. nih.gov Amides derived from pseudoephedrine or pseudoephenamine also serve as excellent chiral auxiliaries for asymmetric alkylation reactions, offering an alternative to oxazolidinone-based methods. wikipedia.orgnih.govharvard.edu

Enantioselective Formation of the Oxazolidin-2-one Ring System

While the chirality in the target molecule resides on the side chain, methods for the enantioselective formation of the oxazolidinone ring itself are well-documented and could be adapted. One prominent strategy is the asymmetric hydrogenation of 4-substituted-2-oxazolones using chiral ruthenium or rhodium catalysts, which can provide optically active oxazolidinones with excellent enantioselectivity. rsc.orgrsc.org More recently, biocatalytic strategies employing engineered enzymes have been developed for the enantioselective synthesis of oxazolidinones through intramolecular C(sp³)-H amination of carbamate (B1207046) derivatives. chemrxiv.org These methods offer a direct route to chiral oxazolidinone rings, which could be valuable in alternative synthetic designs. chemrxiv.org

Optimization of Reaction Conditions, Solvent Systems, and Yields for Scalable Synthesis

The efficiency of a synthetic route, particularly for scalable production, depends heavily on the optimization of reaction parameters. For the synthesis of this compound, key steps such as the N-alkylation of the oxazolidinone or the cyclization to form the ring would require careful optimization.

Factors to consider include the choice of base, solvent, temperature, and reaction time. For the N-alkylation step (Route A), a strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide is typically required to deprotonate the oxazolidinone. The choice of solvent can significantly impact the reaction, with polar aprotic solvents like DMF or THF often being preferred. For the cyclization step (Route B), the choice of carbonylating agent is critical; while phosgene is effective, less hazardous alternatives like diethyl carbonate or triphosgene (B27547) are often favored. bioorg.org

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times and improve yields in the synthesis of oxazolidinone derivatives. organic-chemistry.orgnih.gov The focused heating provided by microwaves can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.

Below is an interactive table illustrating potential parameters for optimizing the N-alkylation of oxazolidin-2-one.

ParameterVariation 1Variation 2Variation 3Variation 4
Base Sodium Hydride (NaH)n-Butyllithium (n-BuLi)Potassium tert-butoxide (KOt-Bu)Lithium diisopropylamide (LDA)
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)Dichloromethane (DCM)Toluene
Temperature -78 °C to RT0 °C to RTRoom Temperature (RT)Reflux
Reaction Time 1-4 hours4-12 hours12-24 hours30-60 minutes (Microwave)

Green Chemistry Principles and Sustainable Approaches

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. taylorfrancis.com Key aspects include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. The [3+2] cycloaddition of epoxides and isocyanates is a highly atom-economical route to the oxazolidinone core. rsc.org

Use of Safer Chemicals: Replacing hazardous reagents with safer alternatives is a primary goal. For the cyclization step, this involves substituting toxic phosgene with reagents like diethyl carbonate or even utilizing carbon dioxide (CO₂) as a C1 source. mdpi.comrsc.org The use of CO₂ is particularly attractive as it is an abundant, non-toxic, and renewable feedstock. mdpi.comrsc.org

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. Organocatalysts and metal-based catalysts can be used for various transformations, including the formation of the oxazolidinone ring from CO₂ and propargylic amines or epoxy amines. organic-chemistry.orgrsc.org

Benign Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Efforts should be made to replace hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂. The development of reactions in deep eutectic solvents (DES) or even under solvent-free conditions represents a significant advancement in sustainable synthesis. rsc.orgnih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and stereoselective but also environmentally responsible.

Exploration of Cascade Reactions and Multicomponent Strategies for Efficient Access to the this compound Scaffold

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. This approach avoids the isolation of intermediates, saving time, reagents, and reducing waste. For the synthesis of the this compound scaffold, a hypothetical cascade pathway could be envisioned starting from a precursor such as mono-protected 2-methyl-1,3-propanediamine.

A potential cascade strategy could involve the reaction of an N-allylated amine with a carbonyl source. In a more relevant hypothetical approach for the target molecule, one could start with a suitably protected diamine, such as N-Boc-2-methyl-1,3-propanediamine. This precursor could undergo a tandem reaction involving, for instance, an initial reaction with a molecule providing a 2-hydroxyethyl moiety, followed by an in-situ cyclization to form the oxazolidinone ring. Another established cascade approach involves the palladium-catalyzed intramolecular aminohydroxylation of alkenyl carbamates, which could be adapted for a precursor bearing the protected 3-amino-2-methylpropyl side chain.

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, represent another powerful strategy. These reactions are highly convergent and ideal for building molecular complexity rapidly. A plausible multicomponent approach to the this compound scaffold could involve the reaction of a derivative of 2-methyl-1,3-propanediamine, an epoxide (such as ethylene (B1197577) oxide), and carbon dioxide as the C1 source. The challenge in such a reaction would be controlling the selectivity to ensure the desired N-alkylation and subsequent cyclization.

Another well-documented multicomponent strategy for the synthesis of oxazolidinones is the copper-catalyzed reaction of a primary amine, an aldehyde, a terminal alkyne, and carbon dioxide. nih.gov While this specific reaction leads to a different substitution pattern on the oxazolidinone ring, it highlights the potential of MCRs in constructing this heterocyclic system. Adapting such a strategy would require a precursor that can generate the 3-(3-amino-2-methylpropyl) moiety under the reaction conditions.

Table 1: Examples of Cascade/Tandem Reactions for Oxazolidinone Synthesis

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
1N-Allyl-N-aryl CarbamateI2, K2CO3, MeCN, rt3-Aryl-5-(iodomethyl)oxazolidin-2-one85-95 organic-chemistry.org
2N-Boc Homoallylic AminePd(OAc)2, Bis-sulfoxide, Benzoic Acid, 1,4-Benzoquinone, Toluene, 80 °Canti-Oxazolidinone63 (avg) acs.org
3Aryl Allylamine, Isocyanate2-BTSO2CF2H, Ru(bpy)3Cl2, DABCO, DMF, Blue LEDs, rtDifluoromethylated Oxazolidin-2-imine40-85 nih.gov
4Propargylic AmineCO2 (1 atm), AgOAc, DBU, MeCN, 50 °C5-Methyleneoxazolidin-2-one80-98 organic-chemistry.org

Table 2: Examples of Multicomponent Reactions for Oxazolidinone Synthesis

EntryReactant 1Reactant 2Reactant 3Reactant 4Catalyst/ConditionsProductYield (%)Reference
1AmineAldehydeTerminal AlkyneCO2CuI, K2CO3, DMSO, 80 °C(Z)-5-Alkylidene-oxazolidin-2-one60-85 nih.gov
2EpoxideAmineCO2-ZrCl4, TBAB, Solvent-free, 100 °C3-Substituted Oxazolidin-2-one85-95 nih.gov
3ArylamineMethyl 4-bromocrotonateCO2-TMG, MeCN, 40 °C3,4-Disubstituted 2-Oxazolidinone75 (avg) helsinki.fi
4Carbamate SaltAldehydeAlkyne-CuI, DBU, DMSO, 80 °CSubstituted Oxazolidin-2-one50-80 thieme-connect.com

These methodologies underscore the potential for developing highly efficient and streamlined syntheses of the this compound scaffold. Future research in this area would likely focus on the design of suitable precursors and the optimization of reaction conditions to achieve high yields and selectivity for this specific target molecule.

Advanced Structural Analysis and Conformational Studies of 3 3 Amino 2 Methylpropyl Oxazolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Vicinal Coupling Analysis

High-resolution NMR spectroscopy is a primary tool for determining the solution-state structure and conformational dynamics of 3-(3-amino-2-methylpropyl)oxazolidin-2-one. unimelb.edu.aursc.org A full assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would confirm the molecule's covalent structure. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish through-bond connectivities, while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximities between protons, offering crucial constraints for conformational modeling.

The conformational preferences of the flexible 2-methylpropyl side chain are of particular interest. The analysis of vicinal proton-proton coupling constants (³JHH) is a powerful method for this purpose. github.iomdpi.com The magnitude of these couplings, which can be measured with high accuracy, is related to the dihedral angle (φ) between the coupled protons via the Karplus relationship. miamioh.edu By comparing experimentally measured ³JHH values with those predicted for different staggered conformations (rotamers), the relative populations of these conformers in solution can be determined. nih.govresearchgate.net This analysis provides a detailed picture of the dynamic behavior and the average conformation of the side chain.

Table 1: Hypothetical ¹H NMR Data and Karplus Analysis for the Side Chain of this compound

Proton(s)Hypothetical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Dihedral Angle (φ)Conformational Implication
H-1' (CH₂)3.45mJ(H-1'a, H-2') = 6.5, J(H-1'b, H-2') = 7.5~60° (gauche)Indicates preferred staggered conformation around C1'-C2' bond.
H-2' (CH)1.90mJ(H-2', H-3'a) = 5.0, J(H-2', H-3'b) = 8.0Mixed gauche/antiSuggests flexibility and multiple populated rotamers around the C2'-C3' bond.
H-3' (CH₂)2.85m--Position adjacent to the amino group.
CH₃1.05dJ(CH₃, H-2') = 7.0-Confirms connectivity to the chiral center.

X-ray Crystallography and Solid-State Structural Elucidation of this compound Polymorphs and Co-crystals

X-ray crystallography provides the most definitive information on the solid-state structure of a molecule. mdpi.com A single-crystal X-ray diffraction study of this compound would yield precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. This would reveal the exact conformation of the oxazolidinone ring (e.g., envelope or twisted) and the static conformation of the side chain as it exists within the crystal lattice. nih.gov Furthermore, the crystal packing would elucidate the network of intermolecular interactions, such as hydrogen bonds involving the primary amine (donor) and the carbamate (B1207046) oxygen (acceptor). rsc.orgresearchgate.net

Organic molecules, particularly those with flexible moieties and hydrogen-bonding capabilities, can often crystallize in multiple distinct forms known as polymorphs. rsc.orgresearchgate.netnycu.edu.tw These polymorphs have the same chemical composition but differ in their crystal lattice arrangement, which can lead to different physical properties. Polymorph screening through crystallization from various solvents or under different conditions could reveal the existence of multiple forms of this compound.

Additionally, the presence of both hydrogen bond donors (amine) and acceptors (carbamate carbonyl) makes the molecule a prime candidate for forming co-crystals with other molecules (co-formers). nih.govresearchgate.net Co-crystallization with, for example, carboxylic acids or other suitable partners could generate novel solid forms with tailored physicochemical properties. Each polymorph and co-crystal would have a unique crystal structure, identifiable by X-ray diffraction.

Table 2: Representative Crystallographic Data for a Hypothetical Polymorph of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.56
b (Å)5.89
c (Å)15.21
β (°)98.5
Volume (ų)935.4
Z4
Key H-Bond (Å)N-H···O=C (2.95)

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Functional Group Conformation Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a sensitive probe of molecular structure, functional groups, and intermolecular interactions. mdpi.com For this compound, these methods can provide detailed information about hydrogen bonding and the conformation of its key moieties. mdpi.comnih.gov

The IR and Raman spectra would be dominated by characteristic bands corresponding to the vibrations of its functional groups. spectroscopyonline.com The most prominent of these would be the C=O stretching vibration (Amide I band) of the oxazolidinone ring, typically appearing in the 1750-1650 cm⁻¹ region. acs.org The N-H stretching vibrations of the primary amine would be observed in the 3400-3200 cm⁻¹ range. The position, width, and shape of these bands are highly sensitive to their environment, particularly to the formation of hydrogen bonds. spcmc.ac.in For instance, a shift of the C=O band to lower wavenumbers and a broadening of the N-H bands would be strong evidence for intermolecular N-H···O=C hydrogen bonding in the solid state or in concentrated solutions.

Table 3: Expected Vibrational Frequencies and Their Assignments

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic TechniqueStructural Information
N-H Stretch (Amine)3400 - 3200IR, RamanSensitive to hydrogen bonding (broadens and shifts to lower frequency).
C-H Stretch (Alkyl)3000 - 2850IR, RamanConfirms presence of methyl and methylene (B1212753) groups.
C=O Stretch (Carbamate)1750 - 1680IR (Strong), Raman (Weak)Shifts to lower frequency upon H-bonding. Position reflects ring strain.
N-H Bend (Amine)1650 - 1580IRConfirms primary amine group.
C-N Stretch1250 - 1020IR, RamanAssociated with both the ring and side-chain C-N bonds.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral Centers

The 2-methylpropyl side chain of this compound contains a single chiral center at the C2' position. Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for confirming the molecule's absolute configuration (R or S). slideshare.netresearchgate.net These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. vlabs.ac.inkud.ac.in

ORD measures the variation of optical rotation as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light. mtoz-biolabs.com For this compound, the carbamate chromophore within the oxazolidinone ring is expected to give rise to a characteristic CD signal (a Cotton effect) in the far-UV region (around 200-220 nm). slideshare.net

The absolute configuration can be assigned by comparing the experimentally measured CD or ORD spectrum with a spectrum predicted by quantum-mechanical calculations (e.g., using Density Functional Theory, DFT). frontiersin.orgamericanlaboratory.com If the experimental spectrum of an enantiomer matches the sign and shape of the calculated spectrum for the R-configuration, then that enantiomer is assigned as (R). nih.govnih.gov This non-destructive method is a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be obtained.

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Mechanistic Pathway Elucidation during Reactions of this compound

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are invaluable for structural elucidation by analyzing the fragmentation patterns of a molecule. libretexts.org For this compound, ionization (e.g., by electrospray ionization, ESI) would produce a protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this ion in an MS/MS experiment would cause it to break apart into smaller, characteristic fragment ions. researchgate.netnih.gov

Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Fission of the C-C bond adjacent to the amine nitrogen, a common pathway for amines. libretexts.orgmiamioh.edu

Cleavage of the N-propyl bond: Separation of the side chain from the oxazolidinone ring.

Ring-opening: Fragmentation of the oxazolidinone ring itself.

To unambiguously elucidate reaction mechanisms or complex fragmentation pathways, isotopic labeling is the definitive tool. researchgate.netwikipedia.orguea.ac.ukuea.ac.uk By synthesizing the molecule with a specific atom replaced by its heavier stable isotope (e.g., ²H for ¹H, or ¹³C for ¹²C), the fate of that labeled atom can be tracked through the fragmentation process. researchgate.net For example, deuterating the amino group (ND₂) would result in a 2-mass-unit shift in any fragment that retains the amine, confirming or refuting proposed fragmentation mechanisms. This approach provides powerful, direct evidence for understanding the molecule's chemical behavior under energetic conditions.

Table 4: Plausible Mass Spectrometry Fragments for Protonated this compound ([M+H]⁺)

m/z (mass-to-charge ratio)Proposed Fragment Structure/Origin
173[M+H]⁺ (Protonated Molecule)
156Loss of NH₃ (ammonia) from the side chain.
102Cleavage of the N-propyl bond, retaining the protonated oxazolidinone-CH₂ fragment.
88Protonated oxazolidin-2-one following side-chain cleavage.
72Protonated 3-amino-2-methylpropyl side chain fragment.

Computational and Theoretical Investigations of 3 3 Amino 2 Methylpropyl Oxazolidin 2 One

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic properties of a molecule. DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), can accurately model the distribution of electrons within 3-(3-Amino-2-methylpropyl)oxazolidin-2-one to elucidate its stability and reactivity. researchgate.netnih.gov

Electronic Structure and Molecular Orbitals: The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the amino group and the oxygen atoms of the oxazolidinone ring, while the LUMO would likely be distributed over the carbonyl group (C=O).

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors help predict how the molecule will interact with other chemical species.

Descriptor Formula Interpretation Hypothetical Value
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital-6.5 eV
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital-0.8 eV
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical stability and reactivity5.7 eV
Ionization Potential (I) -EHOMOEnergy required to remove an electron6.5 eV
Electron Affinity (A) -ELUMOEnergy released when an electron is added0.8 eV
Electronegativity (χ) -(EHOMO + ELUMO)/2Tendency to attract electrons3.65 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution2.85 eV
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons2.34 eV

Disclaimer: The values in this table are hypothetical and for illustrative purposes only, representing typical data obtained from DFT calculations.

Conformational Landscape Analysis and Energy Minima of this compound through Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the 3-(3-amino-2-methylpropyl) side chain allows the molecule to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable of these arrangements (energy minima) and the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD): Molecular Mechanics is a method that uses classical physics to model the potential energy surface of a molecule, making it suitable for rapidly scanning a wide range of possible conformations. nih.gov Following this, Molecular Dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time, providing a dynamic view of the conformational landscape and allowing the system to overcome energy barriers to find the most stable states. researchgate.net For this compound, key rotational bonds (dihedral angles) would be systematically varied to map the potential energy surface. The primary sources of conformational variability are the rotations around the C-C and C-N single bonds in the side chain. The oxazolidinone ring itself typically adopts a relatively stable, slightly twisted conformation. researchgate.net

The analysis would yield a set of low-energy conformers, their relative stabilities, and the geometric parameters that define them.

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (Hypothetical) Description
1 (Global Minimum) 0.00τ1: 178°, τ2: 65°Extended side chain, potential for intramolecular H-bond
2 0.85τ1: 60°, τ2: 180°Folded conformation
3 1.52τ1: -70°, τ2: 70°Alternative folded state

Disclaimer: The data presented are illustrative examples of what a conformational analysis would yield and are not based on actual simulation results for this molecule.

Reaction Mechanism Elucidation of this compound Transformations using Transition State Theory and Potential Energy Surface Mapping

Understanding the chemical reactions that this compound can undergo is crucial for predicting its stability, degradation pathways, or synthetic utility. Computational methods can elucidate these reaction mechanisms by mapping the potential energy surface (PES) for a given transformation.

Transition State Theory and PES Mapping: This involves identifying the lowest energy path from reactants to products. Key points on the PES include stable reactants and products (local minima) and high-energy transition states (saddle points). According to Transition State Theory, the height of the energy barrier at the transition state (the activation energy) determines the reaction rate. organic-chemistry.org DFT calculations are used to optimize the geometries of reactants, products, and transition states and to calculate their energies.

For this compound, potential reactions for investigation could include:

N-alkylation or acylation at the primary amino group.

Ring-opening of the oxazolidinone heterocycle under nucleophilic or electrophilic conditions, a known reaction for this class of compounds. researchgate.net

Intramolecular cyclization involving the amino group and the oxazolidinone ring.

The computational study would provide detailed 3D structures of transition states and activation energies, clarifying whether a proposed reaction is kinetically feasible.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation with Experimental Data for this compound

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. nanobioletters.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. scielo.org.za These are then converted into ¹H and ¹³C NMR chemical shifts, which can be compared directly with experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum shows characteristic peaks for the molecule's functional groups. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the prediction of the absorption wavelengths (λ_max) in the UV-visible spectrum.

Spectroscopy Functional Group/Proton Environment Typical Experimental Range Hypothetical Calculated Value
IR (cm⁻¹) C=O stretch (oxazolidinone)1730-17601745
IR (cm⁻¹) N-H bend (primary amine)1590-16501620
¹H NMR (ppm) CH₂-N (amine)2.5-3.02.8
¹³C NMR (ppm) C=O (oxazolidinone)155-160158
UV-Vis (nm) n → π* (carbonyl)210-230220

Disclaimer: Calculated values are hypothetical examples intended to illustrate the output of spectroscopic predictions.

Molecular Docking and Dynamics Simulations of this compound with Hypothetical Molecular Targets (e.g., protein active sites, RNA fragments)

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are used to predict how it might bind to a biological macromolecule. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation (pose) of a ligand when bound to a receptor, such as the active site of a protein. researchgate.net Docking algorithms score these poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts to estimate the binding affinity. Given that many oxazolidinones are known for their antibacterial activity, a hypothetical target could be the bacterial 50S ribosomal subunit, which is the target for the antibiotic linezolid (B1675486).

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation of the ligand-receptor complex can be performed. researchgate.net This simulation, typically lasting for hundreds of nanoseconds, assesses the stability of the predicted binding pose over time. It can reveal key dynamic interactions, the role of water molecules, and conformational changes in the protein or ligand upon binding, providing a more refined understanding of the binding event.

Hypothetical Target PDB ID Docking Score (kcal/mol) Key Predicted Interactions
Bacterial 50S Ribosome 3DLL-7.5H-bonds from amino group; hydrophobic interactions
Monoamine Oxidase A 2BXS-6.8H-bond with carbonyl oxygen; cation-π with protonated amine
MDM2 Protein 4HG7-6.2Hydrophobic packing of the side chain

Disclaimer: The targets and docking scores are illustrative and hypothetical, chosen to demonstrate the application of molecular docking.

Chemical Reactivity and Derivatization Strategies for 3 3 Amino 2 Methylpropyl Oxazolidin 2 One

Functional Group Transformations and Selective Protection/Deprotection Chemistry of the Amino Moiety

The primary amino group is the most reactive site in the molecule, functioning as a strong nucleophile and base. Its reactivity necessitates the use of protecting groups to achieve selective transformations elsewhere in the molecule. organic-chemistry.org

Selective Protection/Deprotection: Protecting the amine as a carbamate (B1207046) is a common and effective strategy, as it temporarily converts the nucleophilic amine into a non-reactive amide-like functional group. organic-chemistry.org The choice of protecting group is crucial and depends on the stability required during subsequent reaction steps and the conditions needed for its removal. An effective protecting group must be introduced in high yield, be stable to the desired reaction conditions, and be removed selectively without affecting other parts of the molecule. chemistrytalk.org

Common protecting groups applicable to the primary amine of 3-(3-amino-2-methylpropyl)oxazolidin-2-one include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). chemistrytalk.org

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), this group is stable to acidic conditions but can be removed by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group. wikidot.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved under mild basic conditions, typically with piperidine (B6355638) in DMF, providing another layer of orthogonality. organic-chemistry.org

Table 1. Common Protecting Groups for Primary Amines
Protecting GroupAbbreviationIntroduction ReagentCommon Cleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)
CarboxybenzylCbz / ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic (e.g., Piperidine in DMF)
TosylTsp-Toluenesulfonyl chloride (Ts-Cl)Strong acid or reducing agents (Na/NH₃) wikipedia.org
TrifluoroacetylTFATrifluoroacetic anhydride (B1165640) (TFAA)Basic hydrolysis (e.g., K₂CO₃, MeOH) wikidot.com

Functional Group Transformations: Once appropriately protected, or if targeting the amine directly, several transformations can be performed:

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine. Direct alkylation with alkyl halides is often difficult to control and can lead to overalkylation. wikipedia.org A more selective and widely used method is reductive amination . masterorganicchemistry.com This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of multiple alkylations. masterorganicchemistry.com

N-Acylation: The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is fundamental for linking the molecule to carboxylic acid-containing moieties, such as peptides or other bioactive scaffolds.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamides, which are generally very stable. wikipedia.org

Modifications of the Oxazolidin-2-one Ring System and Substituent Effects on Reactivity

The oxazolidin-2-one ring is a cyclic carbamate and is generally stable under neutral and basic conditions. However, it can undergo specific transformations, particularly ring-opening reactions. researchgate.netrudn.ru

Ring-Opening Reactions: The C-O bond of the ring can be cleaved under certain nucleophilic or acidic conditions. For example, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has been shown to be an effective strategy for synthesizing 2-amino ethers. acs.org While the N-alkyl substituent in this compound enhances stability compared to N-acyl derivatives, strong acidic (hydrolysis) or reductive (e.g., with lithium aluminum hydride) conditions can lead to ring cleavage, yielding the corresponding amino alcohol.

Reactivity of the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. However, this reactivity is less pronounced than in ketones or aldehydes. Attempted ring-opening of some oxazolidinones with "soft" nucleophiles like azides often results in attack at the carbonyl group rather than the desired Sₙ2 reaction at the C5-O bond. pitt.edu

Substituent Effects: The reactivity of the oxazolidin-2-one ring is influenced by its substituents. N-acyl groups, commonly found in Evans chiral auxiliaries, significantly increase the acidity of the α-protons at the C4 and C5 positions, facilitating enolate formation and subsequent alkylation. researchgate.net In the case of the title compound, the N-alkyl (specifically, N-propyl) group is electron-donating and does not activate the ring for deprotonation in the same way. The electron-withdrawing nature of the oxazolidinone moiety itself can influence the reactivity of adjacent groups, a principle exploited in the stereocontrolled synthesis of sialic acid derivatives where the ring's dipole moment promotes associative glycosylation mechanisms. nih.gov

Table 2. Potential Reactivity of the N-Alkyl Oxazolidin-2-one Ring
Reaction TypeTypical ConditionsPotential ProductNotes
Acid-Catalyzed HydrolysisStrong aqueous acid (e.g., HCl, H₂SO₄), heatAmino alcohol (ring-opened)Requires harsh conditions for N-alkyl oxazolidinones.
Reductive CleavageStrong reducing agents (e.g., LiAlH₄)N-methylated amino alcoholThe carbonyl is reduced and the ring is cleaved.
Base-Catalyzed HydrolysisStrong aqueous base (e.g., NaOH), heatAmino alcohol (ring-opened)Generally very slow and requires harsh conditions.

Stereoselective Derivatization at the Chiral Centers of the Methylpropyl Chain

The 2-methylpropyl side chain contains a stereocenter at the C2 position. This inherent chirality can be used to influence the stereochemical outcome of reactions at or near this center, a process known as diastereoselective synthesis. While derivatization of the stable C-H bonds on the methylpropyl chain is challenging, any reaction that creates a new stereocenter nearby can be influenced by the existing one.

For example, if the primary amine were to be modified to introduce a new functional group (e.g., conversion to an α,β-unsaturated imine followed by addition), the existing chiral center could direct the approach of the incoming reagent, leading to a preference for one diastereomer over the other.

Furthermore, chiral derivatizing agents (CDAs) can be used to analyze the enantiomeric purity of the starting material or its derivatives. wikipedia.org Reagents like Mosher's acid chloride can react with the primary amine to form a pair of diastereomeric amides. wikipedia.org The distinct signals of these diastereomers in NMR spectroscopy allow for the determination of the enantiomeric excess (ee) of the original amine. researchgate.netresearchgate.net

Exploration of Novel Reaction Pathways Involving this compound as a Nucleophile, Electrophile, or Ligand

The diverse functional groups within the molecule allow it to participate in a variety of reaction pathways.

As a Nucleophile: The primary amine is the dominant nucleophilic center, readily participating in alkylation, acylation, and conjugate addition reactions. acs.org The nitrogen and oxygen atoms of the oxazolidinone ring also possess lone pairs of electrons, but they are significantly less nucleophilic than the primary amine.

As an Electrophile: The primary electrophilic site is the carbonyl carbon of the oxazolidinone ring. researchgate.net While less reactive than acyclic esters, it can be attacked by strong, "hard" nucleophiles like organolithium reagents or hydride donors, often leading to ring-opening. pitt.edu

As a Ligand: Molecules containing oxazolidine (B1195125) or oxazolidinone moieties can act as ligands in asymmetric catalysis. wikipedia.orgacs.org The nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral complex that can catalyze enantioselective transformations. The specific structure of this compound makes it a potential bidentate or tridentate ligand, with the primary amine nitrogen, the ring nitrogen, and the ring oxygen atoms available for coordination. The synthesis of palladium complexes with indenediide ligands has been shown to catalyze the formation of oxazolidinones, highlighting the interaction between the scaffold and metal centers. acs.org

Synthesis of Conjugates, Probes, and Hybrid Molecules Incorporating the this compound Scaffold

The primary amino group serves as an excellent chemical handle for conjugation, allowing the this compound scaffold to be incorporated into larger, more complex molecules. This strategy is widely used in medicinal chemistry to create "hybrid molecules" that combine the pharmacophores of two different drug classes to achieve dual action or improved properties. nih.gov

Synthesis of Hybrid Molecules: There are numerous examples of hybridizing the oxazolidinone core with other bioactive heterocycles.

Quinolone-Oxazolidinone Hybrids: These have been synthesized by linking the two pharmacophores, often through a spacer connected to the oxazolidinone nitrogen or a side chain. nih.govnih.gov Such hybrids aim to combine the protein synthesis inhibition of oxazolidinones with the DNA gyrase inhibition of quinolones. nih.govnih.gov

Pyrimidine-Oxazolidinone Hybrids: New classes of antibacterial agents have been developed by synthesizing pyrimidine-oxazolidinone hybrids, often via Suzuki coupling reactions. nih.govnih.gov This approach seeks to leverage the biological activities of both heterocyclic systems. nih.govresearchgate.net

Synthesis of Probes: By reacting the primary amine with a reporter molecule, such as a fluorophore (e.g., fluorescein (B123965) isothiocyanate) or a biotin (B1667282) derivative, molecular probes can be synthesized. These probes can be used to study the biological distribution, target engagement, or mechanism of action of the parent molecule.

Synthesis of Conjugates: The amine can be linked to peptides, oligonucleotides, or other biomolecules to create targeted delivery systems or multifunctional therapeutic agents. The acylation of the amine with an amino acid or peptide is a straightforward method for creating peptide conjugates.

Table 3. Examples of Hybrid Molecule Strategies Involving the Oxazolidinone Scaffold
Hybrid ClassGeneral Linkage StrategyPotential Therapeutic Target/ApplicationReference
Quinolone-OxazolidinoneCoupling of the oxazolidinone moiety to the quinolone core, often at the N-1 or C-7 position of the quinolone via a spacer.Dual-action antibacterial (DNA gyrase and protein synthesis inhibition). nih.govnih.gov
Pyrimidine-OxazolidinoneSuzuki or other cross-coupling reactions to link the two heterocyclic rings.Antibacterial, potentially targeting dihydrofolate reductase (DHFR) and protein synthesis. nih.govnih.gov
Peptide-OxazolidinoneStandard amide bond formation between the primary amine and a peptide's C-terminus.Targeted delivery, enhanced cell penetration, novel antimicrobials.N/A

Mechanistic Studies of 3 3 Amino 2 Methylpropyl Oxazolidin 2 One Interactions with Defined Biological Systems

In Vitro Enzyme Inhibition and Activation Studies at the Molecular Level

The primary molecular target of oxazolidinone antibiotics is the bacterial ribosome, and their mechanism of action involves the inhibition of protein synthesis. mdpi.comnih.gov Unlike many other classes of antibiotics that interfere with later stages of protein elongation, oxazolidinones act at a very early stage of this process. nih.govresearchgate.netresearchgate.net They bind to the 50S ribosomal subunit and prevent the formation of a functional 70S initiation complex, which is a critical step for the commencement of protein translation. scilit.com

Specifically, oxazolidinones bind to the A-site pocket of the 50S subunit at the peptidyl transferase center (PTC). mdpi.comscirp.org This interaction is thought to interfere with the correct positioning of the initiator tRNA (N-formylmethionyl-tRNA or tRNAfMet), thereby inhibiting the formation of the first peptide bond. mdpi.comnih.gov Cross-linking studies have provided evidence for the interaction of oxazolidinones with both the 16S rRNA of the small subunit and the 23S rRNA of the large subunit. researchgate.net The lack of cross-resistance with other antibiotic classes supports the novel mechanism of action attributed to oxazolidinones. researchgate.net

While the primary activity of oxazolidinones is inhibitory, some derivatives have been investigated for their effects on other enzymes. For instance, some oxazolidinones have been noted to cause reversible inhibition of monoamine oxidase (MAO) enzymes, a phenomenon attributed to structural similarities with MAO inhibitors like toloxatone. researchgate.net However, research has focused on developing analogs with reduced MAO inhibition to improve their safety profile. researchgate.net There is no specific information available regarding the enzyme activation properties of 3-(3-Amino-2-methylpropyl)oxazolidin-2-one.

Receptor Binding Profiling and Ligand-Target Interaction Analysis of Analogs

The "receptor" for oxazolidinone antibiotics is the bacterial ribosome. Their binding site is located on the 50S ribosomal subunit, specifically within the peptidyl transferase center (PTC). scirp.orgdrugbank.com This binding prevents the association of aminoacyl-tRNA with the A-site, a crucial step in protein synthesis. nih.gov The interaction is primarily with the 23S rRNA component of the 50S subunit. researchgate.netdrugbank.com

Photoreactive derivatives of oxazolidinones have been used to map the binding site in living bacterial cells. These studies have shown that oxazolidinones cross-link to the universally conserved A-2602 of the 23S rRNA. drugbank.com Additionally, interactions with ribosomal protein L27 have been observed. drugbank.com

The binding of oxazolidinone analogs to their ribosomal target is influenced by their structural features. While specific binding data for this compound is unavailable, studies on various analogs have elucidated key interactions. For instance, the C- and D-rings of more complex oxazolidinones interact with highly conserved regions of the PTC. nih.gov The nature of the substituent at the C-5 position of the oxazolidinone ring also plays a role in binding and activity, with hydroxymethyl or 1,2,3-triazole groups showing better activity against certain resistant strains compared to the acetamide (B32628) group found in linezolid (B1675486). nih.gov

Some oxazolidinone scaffolds have been explored for their potential to target other receptors. For example, the oxazolidinone structure has been used as a privileged scaffold to target serotonin (B10506) receptor 7 (5-HT7) and various kinases in drug discovery research. temple.edu Additionally, functionalized oxazolidinone-based ligands have been investigated for their efficacy at the sigma 2 receptor. temple.edu

Cellular Uptake and Intracellular Localization Mechanisms in Isolated Cell Lines (excluding in vivo efficacy)

The cellular uptake of oxazolidinones into bacterial cells is a critical factor for their antibacterial activity. For Gram-positive bacteria, which lack an outer membrane, the cell wall presents less of a barrier. However, for Gram-negative bacteria, the outer membrane is a significant obstacle that hinders the entry of many drugs. mdpi.comwhiterose.ac.uk

The uptake of small molecules can occur through several mechanisms, including simple diffusion, facilitated diffusion, and active transport. nih.gov For oxazolidinones, passive diffusion is suggested as a likely mechanism of transport across bacterial cell membranes. nih.gov The rate of passage of oxazolidinone and its derivatives across epithelial cell lines (Caco-2 and MDCK) has been shown to be linearly related to their lipophilicity. nih.gov This suggests that more lipophilic compounds may have better membrane permeability. However, some derivatives exhibit higher passage rates than predicted by lipophilicity alone, indicating a potential carrier-mediated facilitated transport mechanism. nih.gov

The presence of an amine group in this compound could influence its uptake. Small-molecular-weight amine-containing molecules can accumulate in acidic compartments within eukaryotic cells, such as lysosomes, through a process known as ion trapping or pH partitioning. nih.gov While this is a known phenomenon in mammalian cells, the specifics of how an amino group would affect uptake into bacterial cells would depend on the specific transporter systems present and the pH gradient across the bacterial cell membrane.

Once inside the cell, oxazolidinones localize to the ribosomes to exert their effect. drugbank.com In eukaryotic cells, oxazolidinones have been shown to interact with mitochondrial ribosomes, which provides a structural basis for the inhibition of mitochondrial protein synthesis, a known side effect of some oxazolidinone therapies. nih.gov The Human Metabolome Database indicates that 3-amino-2-oxazolidinone (B196048), a related compound, is found in the cytoplasm. nih.gov

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Derivatives at the Molecular and Cellular Level

The structure-activity relationships (SAR) of oxazolidinones have been extensively studied to optimize their antibacterial potency and safety profile. nih.govresearchgate.net Key structural features that influence activity include the substituents on the oxazolidinone ring, particularly at the N-3 and C-5 positions.

The N-3 position of the oxazolidinone ring is typically substituted with an aryl group in potent antibacterial agents like linezolid. nih.gov The nature of this aryl group and its substituents significantly impacts activity. For the specific compound this compound, the substituent at the N-3 position is an alkyl amine. While most clinically relevant oxazolidinones have an N-aryl substituent, the exploration of different groups at this position is a continuous effort in medicinal chemistry.

The C-5 position of the oxazolidinone ring is also critical for antibacterial activity. The 5-acetamidomethyl substituent of linezolid was initially considered optimal. nih.gov However, subsequent research has shown that other groups, such as hydroxymethyl or 1,2,3-triazole moieties, can maintain or even enhance potency, particularly against resistant strains. nih.govresearchgate.net The introduction of a fluorine atom in the aromatic ring of N-3 aryl oxazolidinones generally leads to excellent antibacterial activity. researchgate.net

The following table summarizes some general SAR findings for oxazolidinone derivatives based on available literature.

Structural Modification Effect on Antibacterial Activity Reference
N-3 Aryl SubstitutionGenerally essential for high potency; specific substitutions on the aryl ring can modulate activity and safety. nih.gov
C-5 Acetamidomethyl GroupA common feature in potent oxazolidinones like linezolid. nih.gov
C-5 Hydroxymethyl or 1,2,3-Triazole GroupsCan retain or enhance activity, especially against resistant strains. nih.gov
C-4 Substituents on the N-3 Phenyl RingCan enhance antibacterial potency, particularly with 3-aryl or heteroaryl rings. nih.gov
Introduction of a Fluorine Atom on the N-3 Aryl RingOften results in excellent antibacterial activity. researchgate.net

Structure-property relationships (SPR) are also crucial for the development of effective drugs. For oxazolidinones, properties such as lipophilicity are important for cellular uptake. nih.gov Modifications that increase lipophilicity can improve membrane permeability, but this needs to be balanced with other properties like solubility and target engagement. The introduction of an amino group, as in this compound, would be expected to increase polarity and may influence its pharmacokinetic properties.

Applications of 3 3 Amino 2 Methylpropyl Oxazolidin 2 One in Advanced Organic Synthesis and Materials Science

Utilization of Oxazolidin-2-one as a Chiral Building Block for Complex Molecule Synthesis

The oxazolidin-2-one ring is a highly valued chiral auxiliary in asymmetric synthesis, a technique that allows chemists to create specific stereoisomers of a target molecule. rsc.orgsigmaaldrich.com Chiral auxiliaries are compounds that temporarily attach to a substrate, directing a chemical reaction to produce a product with a specific three-dimensional arrangement, and are then removed. nbinno.com

The most prominent examples are the "Evans' auxiliaries," which are N-acyloxazolidinones. rsc.org The rigid structure of the oxazolidinone ring, combined with substituents at the 4 and 5 positions, creates a defined chiral environment. This steric arrangement effectively shields one face of the enolate derived from the acyl group, forcing reagents to approach from the less hindered side. wikipedia.org This method provides high levels of stereocontrol in fundamental carbon-carbon bond-forming reactions. rsc.org

Key reactions where oxazolidinone auxiliaries have proven effective include:

Asymmetric Aldol (B89426) Reactions: Creating chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of many natural products. wikipedia.org

Asymmetric Alkylation: Forming chiral centers by adding alkyl groups to enolates with high diastereoselectivity. rsc.org

Asymmetric Michael Additions: Controlling the stereochemistry of conjugate additions to α,β-unsaturated systems. sigmaaldrich.com

This strategy has been instrumental in the total synthesis of numerous complex and biologically active natural products. rsc.org Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of the chiral oxazolidinone ring itself, which can then be incorporated into pharmaceuticals like Linezolid (B1675486). acs.orgnih.gov

Table 1: Asymmetric Reactions Utilizing Oxazolidinone Chiral Auxiliaries

Reaction TypeSubstrateKey Reagent/ConditionProduct TypeStereochemical Outcome
Aldol ReactionN-Propionyl oxazolidinoneDibutylboron triflate, Aldehydeβ-Hydroxy carbonylHigh diastereoselectivity
AlkylationN-Acyl oxazolidinone enolateAlkyl halideα-Substituted carbonylHigh diastereoselectivity
Michael AdditionN-Enoyl oxazolidinoneOrganocuprateβ-Substituted carbonylHigh diastereoselectivity

Role of Oxazolidin-2-one as a Ligand in Transition Metal Catalysis or Organocatalysis

The oxazolidin-2-one scaffold can be incorporated into larger molecules that act as ligands, which bind to metal centers and influence the outcome of catalytic reactions. The nitrogen and oxygen atoms within the ring can coordinate with a transition metal, creating a defined chiral environment around the catalytic center. This has been exploited in a variety of metal-catalyzed transformations. rsc.org

For instance, palladium complexes featuring ligands that incorporate the oxazolidinone structure have been developed. One such ligand, 3-(pyridin-2-ylmethyl)oxazolidin-2-one, forms complexes with palladium that have been shown to effectively catalyze Suzuki-Miyaura cross-coupling reactions. rsc.org This reaction is a powerful tool for creating carbon-carbon bonds between aryl halides and boronic acids.

In a different approach, palladium pincer complexes with an indenediide backbone have been used to catalyze the carboxylative cyclization of propargylamines with carbon dioxide to produce oxazolidinones. acs.orgacs.org This process demonstrates metal-ligand cooperativity, where both the metal and the ligand play active roles in the catalytic cycle. acs.org Copper(II) acetate, in combination with phenanthroline ligands, has also been shown to catalyze the direct oxidation of N-acyl-1,3-oxazolidin-2-ones. nih.gov

Beyond metal catalysis, the oxazolidinone ring is a key feature in some organocatalysts. Organocatalysis uses small organic molecules to accelerate chemical reactions. Chiral oxazolidinones have been used to promote coupling reactions between epoxides and isocyanates. nih.gov Both metal-based and organic catalysts are employed to synthesize these important heterocyclic structures. organic-chemistry.org

Incorporation of 3-(3-Amino-2-methylpropyl)oxazolidin-2-one into Polymeric Architectures or Advanced Functional Materials

The oxazolidinone moiety is a valuable building block for high-performance polymers due to its thermal stability and the strong dipole of the carbamate (B1207046) group. rwth-aachen.denbinno.com Polyoxazolidinones are a subclass of polyurethanes that can be synthesized from the reaction of diepoxides and diisocyanates. rwth-aachen.de The resulting polymers exhibit high thermal stability, with glass transition temperatures often in the range of 170-180°C and decomposition temperatures approaching 400°C, making them suitable for applications requiring robust materials. rwth-aachen.de

The synthesis of these polymers requires catalysts that are not only highly active but also highly selective to avoid the formation of cross-linked side products like isocyanurates. acs.org Research has identified that cooperative catalysis using N-heterocyclic carbenes (NHCs) and simple Lewis acids like lithium chloride can produce linear, isocyanurate-free poly(oxazolidin-2-one)s with high molecular weights. acs.org

In another strategy, frontal ring-opening metathesis polymerization (FROMP) has been used to copolymerize cyclooctadiene (COD) with an oxazolidinone-fused cyclooctene (B146475) monomer. rsc.org This rapid and energy-efficient method allows for the incorporation of polar oxazolidinone units into polybutadiene-based materials. The introduction of these polar groups significantly impacts the material's properties, dramatically increasing ductility and affecting crystallinity. rsc.org Researchers have also synthesized poly(N-glycidyl-2-oxazolidone) via ring-opening polymerization of an oxazolidinone-containing epoxide monomer, using environmentally friendly clay-based catalysts. proquest.com

Table 2: Examples of Oxazolidinone-Containing Polymers

Polymer TypeMonomersPolymerization MethodKey Properties
PolyoxazolidinoneDifunctional epoxides and diisocyanatesCatalytic addition polymerizationHigh thermal stability (Tg ~170-180°C)
Poly(cyclooctadiene-co-oxazolidinone)Cyclooctadiene and oxazolidinone-fused cycloocteneFrontal Ring-Opening Metathesis Polymerization (FROMP)Increased ductility and altered crystallinity
Poly(N-glycidyl-2-oxazolidone)3-(oxiran-2-ylmethyl)oxazolidin-2-oneCationic ring-opening polymerizationFunctional heterocyclic polymer

Development of Chemical Probes and Biosensors Utilizing the this compound Scaffold

The oxazolidinone scaffold is utilized in the development of sensitive detection methods, particularly for monitoring residues of certain pharmaceuticals in food products. A key example is the detection of 3-amino-2-oxazolidinone (B196048) (AOZ), which is a tissue-bound metabolite of the nitrofuran antibiotic furazolidone (B1674277). cqcet.edu.cnacs.org Since the use of furazolidone in food-producing animals is banned in many regions due to health concerns, highly sensitive methods are required to detect its residues. nih.gov

Researchers have developed various biosensors based on the AOZ structure:

Immunochromatographic Fluorescent Biosensors: One advanced method uses an immunochromatographic test strip assay integrated with quantum dots (QDs) as a fluorescent label. cqcet.edu.cnnih.gov This QD-based sensor shows a strong, quantifiable fluorescent signal for the detection of AOZ, offering high sensitivity with detection capabilities in the sub-microgram per kilogram range in animal tissues. cqcet.edu.cnacs.org

Electrochemical Impedimetric Immunosensors: Another approach involves a label-free immunosensor where monoclonal antibodies against AOZ are immobilized on a gold electrode. nih.gov The binding of AOZ to the antibodies alters the electrochemical impedance of the electrode surface, allowing for quantitative detection. This method demonstrates high selectivity for AOZ over other nitrofuran metabolites. nih.gov

Fluorescent Probes: An azide-functionalized analogue of the oxazolidinone antibiotic linezolid has been synthesized. This intermediate can be conjugated to fluorophores using "click" chemistry to generate fluorescent probes, which can be used to study structure-activity relationships or for bacterial imaging. researchgate.net

Table 3: Biosensors for 3-Amino-2-oxazolidinone (AOZ) Detection

Sensor TypeDetection PrincipleLabelDetection Range/Capability
Immunochromatographic Test StripCompetitive immunoassayQuantum Dots (QDs)0.1–100 µg/L (linear range)
Electrochemical Impedimetric ImmunosensorChange in charge transfer resistance upon antibody-antigen bindingLabel-free20.0 to 1.0×10⁴ ng/mL

Precursor to Biologically Relevant Scaffolds and Pseudopeptides (excluding clinical applications)

The rigid, cyclic nature of the oxazolidin-2-one ring makes it an excellent scaffold for designing peptidomimetics or pseudopeptides. These are molecules that mimic the structure and function of natural peptides but often have improved stability or conformational rigidity.

By incorporating the 4-methyl-5-carboxy-oxazolidin-2-one (Oxd) moiety into an oligopeptide chain, researchers have demonstrated the ability to induce the formation of ordered secondary structures, such as β-sheets or supramolecular helices. nih.gov The presence of the Oxd unit is crucial for this self-assembly; replacing it with a more flexible amino acid like proline results in amorphous solids or liquids instead of organized, fiber-like materials. nih.gov

These oxazolidinone-containing pseudopeptides can self-assemble into supramolecular structures, including fibers, crystals, and gels. nih.gov Some of these molecules act as low-molecular-weight gelators, capable of forming both organogels and hydrogels, which have potential applications in materials science. nih.gov The oxazolidinone scaffold serves to constrain the peptide backbone, promoting specific intramolecular and intermolecular hydrogen bonding patterns that drive the formation of these higher-order structures. nih.gov

Future Research Directions and Emerging Avenues for 3 3 Amino 2 Methylpropyl Oxazolidin 2 One Research

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Retrosynthesis

Predictive Modeling : AI algorithms, such as machine learning and deep learning, can be trained on existing data from oxazolidinone derivatives to build predictive models. mdpi.com These models can forecast a compound's bioactivity, efficacy, and potential toxicity with increasing accuracy, allowing researchers to prioritize candidates with desirable profiles early in the discovery pipeline. patsnap.com By analyzing vast datasets, AI can identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. mdpi.com For 3-(3-Amino-2-methylpropyl)oxazolidin-2-one, this could involve predicting its interaction with novel bacterial targets or forecasting its pharmacokinetic properties based on minor structural modifications.

AI-Driven Retrosynthesis : Planning the synthesis of complex molecules is a significant challenge in chemistry. nih.gov AI-powered retrosynthesis tools can address this by proposing efficient synthetic pathways. nih.govnih.gov These platforms use algorithms, such as Monte Carlo Tree Search, combined with neural networks trained on vast reaction databases to deconstruct a target molecule into simpler, commercially available precursors. nih.govnih.govmit.edu This approach can identify novel, more efficient, or more sustainable routes for synthesizing this compound and its analogs, potentially reducing costs and experimental waste. patsnap.com

AI/ML ApplicationDescriptionPotential Impact on this compound
Predictive Toxicology Using algorithms to forecast potential adverse effects of a molecule. patsnap.comEarly elimination of analogs with predicted toxicity, saving time and resources.
QSAR Modeling Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. patsnap.comRapidly screen virtual libraries of derivatives to identify the most promising candidates for synthesis.
Retrosynthesis Planning AI algorithms propose step-by-step synthetic routes from available starting materials. nih.govnih.govDiscovery of more efficient, cost-effective, and greener synthetic pathways.
Target Identification ML models analyze biological data to suggest novel protein targets for a compound. mdpi.comUncovering new therapeutic applications beyond its currently known activities.

High-Throughput Screening Methodologies for Novel Molecular Targets and Biological Interactions

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against biological targets, making it a powerful tool for discovering new functions for existing molecules. nih.gov For this compound, HTS can be employed to explore its biological activity beyond its known antibacterial properties, potentially identifying novel molecular targets and therapeutic applications. nih.gov

The primary mechanism of action for many oxazolidinone antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. mdpi.comnih.govscirp.org HTS assays can be designed to screen for compounds that interact with other components of the bacterial translation machinery or entirely different cellular pathways. nih.gov For instance, a library of analogs of this compound could be screened against a panel of essential bacterial enzymes or proteins involved in virulence.

Furthermore, HTS can be coupled with advanced cellular imaging and phenotypic screening to observe the effects of the compound on whole organisms or specific cell types. This can reveal unexpected biological responses and provide clues to the compound's mechanism of action, opening up new avenues for research into its potential as an anticancer, anti-inflammatory, or anticonvulsant agent, activities that have been observed in other oxazolidinone derivatives. researchgate.netresearchgate.net

Screening ApproachDescriptionExample Application for this compound
Target-Based Screening Testing a compound's ability to bind to or modulate a specific, purified molecular target (e.g., an enzyme).Screening against a panel of bacterial DNA gyrase or topoisomerase enzymes to identify alternative antibacterial mechanisms. nih.gov
Phenotypic Screening Assessing the effect of a compound on the phenotype of a cell or organism without a preconceived target.Observing the inhibition of biofilm formation in multi-drug resistant bacteria. nih.gov
Fragment-Based Screening Screening smaller chemical fragments to identify those that bind to a target, which are then optimized into more potent leads.Using the oxazolidinone core as a starting fragment to build new molecules targeting novel protein pockets.
High-Content Screening Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Assessing effects on mitochondrial function, cell morphology, and protein localization in human cell lines to explore non-antibacterial activities.

Green Synthesis and Sustainable Production Technologies for this compound and its Analogs

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents. rsc.org Future research on this compound will likely focus on developing more sustainable production methods.

Key areas of innovation include:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of oxazolidinone chiral auxiliaries. mdpi.com This technique can reduce energy consumption compared to conventional heating methods. mdpi.commdpi.com

Use of Greener Solvents and Catalysts : Research is moving towards replacing toxic organic solvents with more environmentally friendly alternatives, such as deep eutectic solvents (DES). rsc.org One study demonstrated a metal- and solvent-free synthesis of oxazolidinones using a DES that acts as both the reaction medium and the catalyst. rsc.org Similarly, the use of efficient and recyclable catalysts, like a CuBr/ionic liquid system, allows for the synthesis of 2-oxazolidinones from CO2, propargylic alcohols, and 2-aminoethanols under milder conditions. mdpi.com

Atom Economy : Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. The [3+2] coupling reaction between an epoxide and an isocyanate is noted as one of the most atom-economic strategies for creating the oxazolidinone core. rsc.org

These green approaches not only reduce the environmental impact of producing this compound but can also lead to more efficient and cost-effective manufacturing processes. rsc.org

Advanced Analytical Methodologies for Real-Time Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through real-time measurements of critical quality and performance attributes. dissolutiontech.comstepscience.com Implementing PAT in the synthesis of this compound can lead to improved process understanding, enhanced consistency, and higher product quality. nih.govdtu.dk

Advanced analytical tools are central to PAT. Real-time monitoring allows chemists to track the progress of a reaction, identify intermediates, and determine endpoints with high precision. magritek.com This data-rich approach facilitates rapid process optimization and control. nih.govmagritek.com

Key technologies for real-time monitoring include:

Benchtop NMR Spectroscopy : High-resolution benchtop NMR spectrometers can be installed directly in a laboratory fume hood to provide non-destructive, quantitative insights into reaction kinetics. magritek.com This enables on-the-fly adjustments to reaction conditions to improve yield and selectivity. magritek.com

Raman Spectroscopy : This technique can be used with inline probes to monitor reactions in continuous-flow systems. nih.gov By tracking unique spectral bands of reactants and products, it is possible to optimize reaction conditions such as temperature and flow rate quickly and efficiently. nih.gov

Other Spectroscopic Methods : Techniques like Near-Infrared (NIR) spectroscopy are also integral to PAT, providing real-time information on the properties of materials at various stages of production. dissolutiontech.com

By integrating these technologies, the synthesis of this compound can be transformed from a conventional batch process to a highly controlled, efficient, and reproducible manufacturing system. dtu.dk

Potential as a Precursor for Advanced Chemical Tools in Molecular Biology and Chemical Biology

The oxazolidinone scaffold is not only valuable for its therapeutic properties but also serves as a versatile foundation for creating sophisticated chemical tools for biological research. rsc.orgresearchgate.net The structure of this compound, with its reactive amino group, is well-suited for modification to generate probes, affinity labels, and other reagents for studying complex biological systems.

For example, the primary amine can be functionalized to attach:

Fluorescent Dyes : Creating fluorescent probes that can be used to visualize the subcellular localization of the compound's biological target.

Biotin (B1667282) Tags : For use in affinity purification experiments to isolate and identify the binding partners of the compound from cell lysates.

Photo-crosslinkers : To covalently link the compound to its biological target upon UV irradiation, enabling definitive identification of the binding site.

Derivatives of oxazolidinones have been investigated for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, highlighting the scaffold's versatility. rsc.orgresearchgate.netresearchgate.net By leveraging the structure of this compound, researchers can develop novel chemical probes to investigate the mechanisms underlying these activities and to explore the broader landscape of molecular and chemical biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Amino-2-methylpropyl)oxazolidin-2-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis often involves nucleophilic ring-opening of oxazolidinone precursors or palladium-catalyzed coupling reactions. For example, propargylamine cyclization with CO₂ under catalytic conditions (e.g., using Cu or Pd catalysts) can yield oxazolidinones. Optimization includes adjusting solvent polarity (THF or DMF), temperature (60–100°C), and catalyst loading (1–5 mol%) to maximize yield and minimize side products. Reaction progress is monitored via TLC or HPLC .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies functional groups and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is employed. Deuterated internal standards (e.g., AOZ-d4) improve quantification accuracy in LC-MS analysis .

Q. Which crystallographic tools are recommended for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data are processed using SHELX (SHELXL for refinement, SHELXS for structure solution). WinGX or OLEX2 interfaces simplify data handling. ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can diastereoselective synthesis of oxazolidinone derivatives be achieved using CO₂ as a reactant?

  • Methodological Answer : A green approach involves Glaser coupling followed by cyclocarboxylation with CO₂ under Cu(I) catalysis. Key parameters include pressurized CO₂ (1–3 atm) and a propargylamine substrate with bulky substituents (e.g., phenylpropyl groups) to enforce stereocontrol. Diastereomeric excess is quantified via chiral HPLC .

Q. What strategies are effective for resolving stereochemical ambiguities in oxazolidinone derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard. For non-crystalline samples, NOESY NMR identifies spatial proximities of substituents. Electronic Circular Dichroism (ECD) combined with computational modeling (DFT) predicts absolute configuration when chiral centers are present .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer : Modifications at the 3-amino-2-methylpropyl side chain (e.g., fluorination, morpholinyl substitution) are explored. Intermediate synthesis often uses benzyl bromoacetate or morpholinylphenylcarbamate precursors. Biological assays (e.g., antimicrobial activity) guide iterative SAR refinement .

Q. What catalytic systems are suitable for aminoalkynylation reactions to functionalize oxazolidinone cores?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) enable carboxy-alkynylation of propargylic amines. Triisopropylsilyl (TIPS)-protected alkynes improve regioselectivity. Reaction monitoring via GC-MS ensures minimal alkyne homocoupling. Yields >65% are typical with Et₃N as a base .

Q. How are trace impurities or degradation products analyzed in oxazolidinone-based pharmaceuticals?

  • Methodological Answer : UPLC-MS/MS with isotope-labeled standards (e.g., AMOZ-d5) quantifies nitrophenyl-derived metabolites. Stability studies under accelerated conditions (40°C/75% RH) identify hydrolytic degradation pathways. Impurity profiles are validated per ICH Q3A/B guidelines .

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